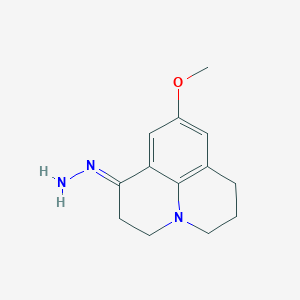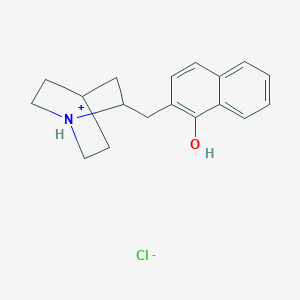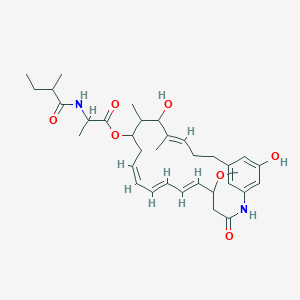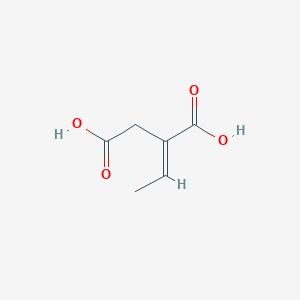
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride, also known as Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride, is a chemical compound used in scientific research. It is a derivative of phenylalanine and tyrosine, two amino acids commonly found in proteins. Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is synthesized using a multistep process that involves the reaction of several chemical reagents.
Mechanism of Action
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride does not have a specific mechanism of action. Instead, it is used as a building block in the synthesis of peptides and proteins. Once incorporated into a peptide or protein, the compound may affect the biochemical and physiological properties of the resulting molecule.
Biochemical and physiological effects:
The biochemical and physiological effects of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride depend on the peptide or protein it is incorporated into. Peptides and proteins containing Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may have altered binding affinity, enzymatic activity, or stability compared to those without the compound.
Advantages and Limitations for Lab Experiments
The advantages of using Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride in lab experiments include its ability to be incorporated into peptides and proteins, its availability from commercial sources, and its relatively low cost. The limitations of using the compound include its multistep synthesis process, which can be time-consuming and require specialized equipment, and the potential for the compound to affect the biochemical and physiological properties of the resulting peptide or protein.
Future Directions
For research involving Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride include the synthesis and characterization of novel peptides and proteins containing the compound, the study of the biochemical and physiological effects of these molecules, and the development of new applications for the compound in scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may enable its wider use in scientific research.
Synthesis Methods
The synthesis of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride involves several steps. The first step involves the reaction of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine with 2,3-bis(methoxycarbonyl)-prop-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-tyrosine in the presence of DCC and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine. Finally, the product is treated with hydrochloric acid to obtain Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride.
Scientific Research Applications
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is used in scientific research for various applications. It is commonly used as a building block in the synthesis of peptides and proteins. It can also be used as a substrate for enzymes that cleave peptide bonds. Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride has been used in the synthesis of several bioactive peptides, including neuropeptide Y and angiotensin II.
properties
CAS RN |
100482-38-0 |
|---|---|
Molecular Formula |
C17H27ClN2O4 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H |
InChI Key |
YNRIQKBNEFWKTM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
synonyms |
2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)





![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)